kaempferol-3-O-(4-O-acetyl-alpha-L-rhamnopyranoside)
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Overview
Description
Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) is a flavonoid glycoside derived from kaempferol, a naturally occurring polyphenol found in various fruits and vegetables. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) typically involves the extraction of kaempferol from plant sources followed by glycosylation. The leaves of plants like Pithecellobium dulce are extracted with methanol and fractionated with different solvents. The isolation of the compound is carried out by column chromatography from the ethyl acetate fraction .
Industrial Production Methods
Industrial production methods for kaempferol derivatives often involve large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of biotechnological approaches, including microbial fermentation, is also being explored to enhance the yield and purity of these compounds .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Glycosylation reactions often require catalysts like Lewis acids to facilitate the attachment of sugar moieties to the kaempferol backbone .
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of kaempferol, each with unique pharmacological properties. These derivatives are often more soluble and bioavailable than the parent compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties. .
Mechanism of Action
The mechanism of action of kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) involves multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and inhibits reactive oxygen species (ROS)-generating enzymes.
Anti-inflammatory Effects: Inhibits the expression of proinflammatory cytokines and chemokines, as well as the activity of cyclooxygenase (COX)-1 and COX-2 enzymes.
Anticancer Activity: Modulates signaling pathways such as nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), and β-catenin, leading to the inhibition of cancer cell proliferation and induction of apoptosis
Comparison with Similar Compounds
Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol derivatives. Similar compounds include:
Kaempferol 3-O-alpha-L-rhamnoside: Another glycosylated derivative with similar pharmacological properties.
Kaempferol 3-O-glucoside: Known for its antioxidant and anti-inflammatory activities.
Kaempferol 4’-O-glucoside: Studied for its potential anticancer effects.
These compounds share a common kaempferol backbone but differ in their glycosylation patterns, which influence their pharmacokinetics and biological activities.
Properties
CAS No. |
135618-17-6 |
---|---|
Molecular Formula |
C23H22O11 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C23H22O11/c1-9-20(32-10(2)24)18(29)19(30)23(31-9)34-22-17(28)16-14(27)7-13(26)8-15(16)33-21(22)11-3-5-12(25)6-4-11/h3-9,18-20,23,25-27,29-30H,1-2H3/t9-,18-,19+,20-,23-/m0/s1 |
InChI Key |
AGQLGMXLTFMOAP-OEHKQELHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C |
Origin of Product |
United States |
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